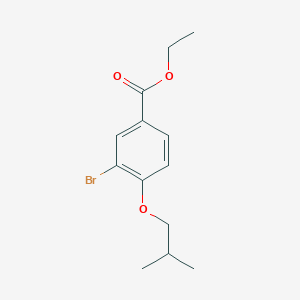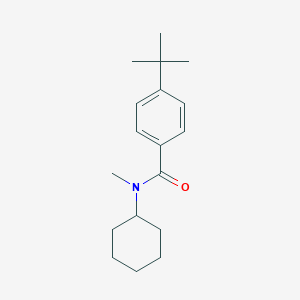![molecular formula C17H19BrN2O3S B250132 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B250132.png)
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis B.
実験室実験の利点と制限
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have a high degree of specificity for the NF-κB signaling pathway. However, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can also inhibit the activity of other signaling pathways.
将来の方向性
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several potential future directions for research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 could be used in combination with other drugs to enhance its therapeutic effects. Further research could also be conducted to optimize the synthesis method of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 and to develop more specific inhibitors of the NF-κB signaling pathway.
合成法
The synthesis of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 involves a series of chemical reactions. The starting material, 4-bromo-2,6-dimethylphenol, is first acetylated with acetic anhydride to form 4-bromo-2,6-dimethylphenyl acetate. This intermediate is then reacted with thioacetic acid to form 4-bromo-2,6-dimethylphenylthioacetate. The final step involves the reaction of 4-bromo-2,6-dimethylphenylthioacetate with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base to form 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082.
科学的研究の応用
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
特性
分子式 |
C17H19BrN2O3S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-8-5-12(18)6-9(2)15(8)23-7-13(21)20-17-14(16(19)22)10(3)11(4)24-17/h5-6H,7H2,1-4H3,(H2,19,22)(H,20,21) |
InChIキー |
IIXFXWMLVVISHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)